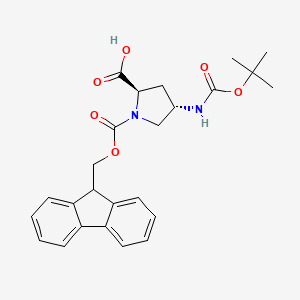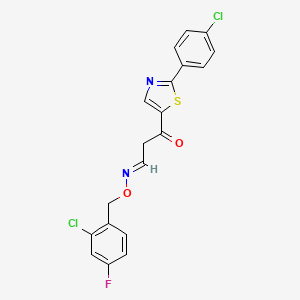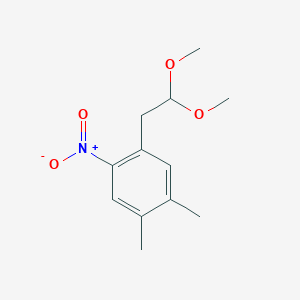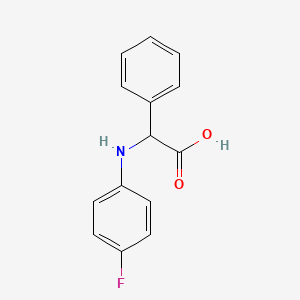![molecular formula C25H20N4O5S B2610163 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226447-05-7](/img/no-structure.png)
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H20N4O5S and its molecular weight is 488.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of related compounds, including dithiocarbamate derivatives bearing thiazole/benzothiazole rings, has been studied, demonstrating potential antimicrobial activity against various microorganism strains. These compounds, including derivatives similar to the queried compound, were synthesized starting from potassium salt derivatives and evaluated using the microdilution technique to test their antimicrobial efficacy (Yurttaş et al., 2016).
Antineoplastic Properties
Research on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor related to the queried compound, has shown significant promise in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML). This study focused on identifying the metabolites of Flumatinib in CML patients to determine the main metabolic pathways in humans after oral administration, revealing insights into its pharmacokinetics and potential therapeutic applications (Gong et al., 2010).
Antitumor Activity
The synthesis and evaluation of novel pyrimidinyl pyrazole derivatives, including structures similar to the compound , have been conducted with a focus on their cytotoxic activity against several tumor cell lines. These studies have highlighted the potential antitumor activity of these compounds, offering insights into their mechanisms of action and possible therapeutic benefits (Naito et al., 2005).
5-HT2 Antagonist Activity
The compound's related derivatives have been tested for 5-HT2 and alpha 1 receptor antagonist activities, showing significant potential as 5-HT2 antagonists. Such studies contribute to understanding the compound's potential in developing new treatments for disorders related to the serotoninergic system (Watanabe et al., 1992).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 4-(4-fluorophenyl)piperazine-1-carboxylic acid, which is then converted to 2-(2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxylic acid. The second intermediate is 2-(piperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one, which is then coupled with the first intermediate to form the final product.", "Starting Materials": [ "4-fluorobenzene", "piperazine", "2-bromoacetyl bromide", "thiophene-2-carboxylic acid", "sodium hydride", "piperidine", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate", "chloroform", "methanol" ], "Reaction": [ "Step 1: Synthesis of 4-(4-fluorophenyl)piperazine-1-carboxylic acid", "a. React 4-fluorobenzene with piperazine in the presence of sodium hydride and N,N-dimethylformamide to form 4-(4-fluorophenyl)piperazine.", "b. React 4-(4-fluorophenyl)piperazine with 2-bromoacetyl bromide in the presence of triethylamine and N,N-dimethylformamide to form 4-(4-fluorophenyl)piperazine-1-carboxylic acid.", "Step 2: Synthesis of 2-(2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxylic acid", "a. React 2-bromoacetyl bromide with thiophene-2-carboxylic acid in the presence of sodium hydride and N,N-dimethylformamide to form 2-(2-bromoacetyl)thiophene-2-carboxylic acid.", "b. React 2-(2-bromoacetyl)thiophene-2-carboxylic acid with 4-(4-fluorophenyl)piperazine-1-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide to form 2-(2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxylic acid.", "Step 3: Synthesis of 2-(piperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one", "a. React thiophene-2-carboxylic acid with piperidine in the presence of acetic anhydride and triethylamine to form 2-(piperidin-1-yl)thiophene-2-carboxylic acid.", "b. React 2-(piperidin-1-yl)thiophene-2-carboxylic acid with chloroform and sodium bicarbonate in the presence of water and diethyl ether to form 2-(piperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one.", "Step 4: Coupling of intermediates to form final product", "a. React 2-(2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxylic acid with 2-(piperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one in the presence of triethylamine and N,N-dimethylformamide to form the final product, 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one." ] } | |
| 1226447-05-7 | |
Molecular Formula |
C25H20N4O5S |
Molecular Weight |
488.52 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H20N4O5S/c1-14-3-5-17(9-15(14)2)23-26-21(34-27-23)12-28-18-7-8-35-22(18)24(30)29(25(28)31)11-16-4-6-19-20(10-16)33-13-32-19/h3-10H,11-13H2,1-2H3 |
InChI Key |
SIBUUECUWVFMDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)SC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline](/img/structure/B2610082.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2610083.png)
![Ethyl 4-(2-(4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzoate](/img/structure/B2610085.png)
![Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B2610086.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2610088.png)







![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2610100.png)

